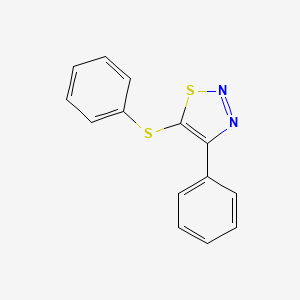

Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

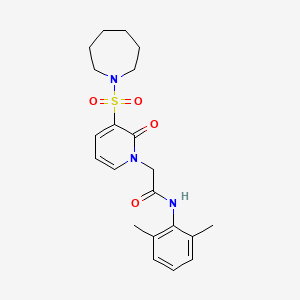

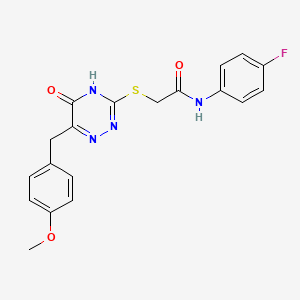

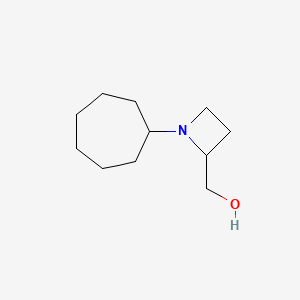

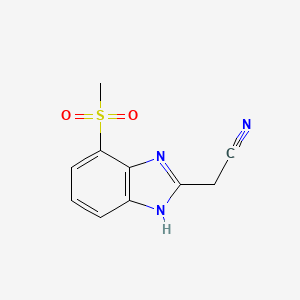

Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a chemical compound with the molecular formula C14H10N2S2 . It belongs to the class of organic compounds known as thiadiazoles .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves several steps. For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis

The molecular structure and vibrational spectra of thiadiazole derivatives have been analyzed using the Density Functional Theory (DFT) method . The Fourier Transform Infrared (FT-IR) and FT-Raman spectra of these compounds have been recorded and analyzed .Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens . The position and number of substitutions play a crucial role in modulating the potency of the compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be determined using various methods. For instance, the UV-Vis spectrum of the molecule can be recorded, and the electronic properties such as HOMO and LUMO energies can be determined .Aplicaciones Científicas De Investigación

- Application : Researchers have designed and synthesized 2-phenyl-1,3,4-thiadiazole derivatives, including Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, as SHP1 inhibitors. These compounds exhibit inhibitory activity against SHP1, making them potential candidates for disease treatment .

- Application : Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide (PT10) shows selective fluorescence response to SHP1 activity. Its low cytotoxicity in HeLa cells suggests its suitability for cellular imaging. Additionally, PT10 exhibits excellent two-photon absorption properties, making it a promising candidate for two-photon cell fluorescence imaging .

- Application : The 1,2,3-thiadiazole scaffold, including Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide, has potential as a lead structure for designing new drugs. Its inhibitory effects on SHP1 may be explored further for therapeutic applications .

- Application : Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide could serve as a precursor for functional materials, such as polymers or supramolecular assemblies, due to its unique structure and reactivity .

- Application : The 1,2,3-thiadiazole motif can be incorporated into bioconjugates for targeted drug delivery or imaging. Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide may find use in such applications .

Inhibitors of SHP1 Activity

Fluorescent Imaging Agents

Drug Discovery

Materials Science

Bioconjugation and Chemical Biology

Supramolecular Chemistry

Safety and Hazards

Direcciones Futuras

Thiadiazuron, a synthetic phenyl urea derivative, has gained considerable attention in recent decades due to its efficient role in plant cell and tissue culture . This suggests potential future directions for the use of thiadiazole derivatives in various applications, including plant growth regulation .

Mecanismo De Acción

Target of Action

Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a complex organosulfur compound

Mode of Action

. This interaction can lead to changes in the target’s function, potentially influencing biochemical pathways.

Result of Action

, suggesting that this compound may also have potential therapeutic applications.

Action Environment

The action, efficacy, and stability of Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can be influenced by various environmental factors. For instance, the presence of a catalyst can facilitate the formation of certain intermediates

Propiedades

IUPAC Name |

4-phenyl-5-phenylsulfanylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S2/c1-3-7-11(8-4-1)13-14(18-16-15-13)17-12-9-5-2-6-10-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQXYYMCTOPSRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)

![2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2381112.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2381113.png)